(Z)-(9,10-13C2)octadec-9-enoic acid

Beschreibung

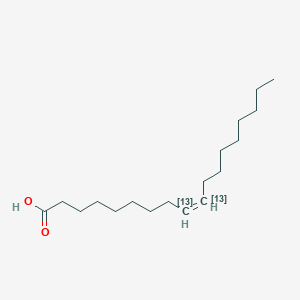

(Z)-(9,10-13C₂)octadec-9-enoic acid is a carbon-13 isotopologue of oleic acid [(Z)-octadec-9-enoic acid], a monounsaturated omega-9 fatty acid. The isotopic labeling at positions 9 and 10 replaces natural carbon atoms with ¹³C isotopes, increasing its molecular weight by 2 atomic mass units (AMU) compared to unlabeled oleic acid (282.46 g/mol vs. 284.46 g/mol) . This compound is primarily utilized in metabolic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and isotope-ratio mass spectrometry to investigate lipid metabolism, membrane dynamics, and enzymatic interactions .

Eigenschaften

Molekularformel |

C18H34O2 |

|---|---|

Molekulargewicht |

284.45 g/mol |

IUPAC-Name |

(Z)-(9,10-13C2)octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1 |

InChI-Schlüssel |

ZQPPMHVWECSIRJ-QIYRZPEASA-N |

Isomerische SMILES |

CCCCCCCC/[13CH]=[13CH]\CCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Bromo Precursor

The synthesis begins with the preparation of a bromoalkene intermediate. For example, (Z)-1-bromohept-1-ene is synthesized via catecholborane addition to hept-1-yne, followed by bromination and elimination. This intermediate is critical for introducing the cis-configurated double bond.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed under alkaline conditions (40% KOH in ethanol) to produce the labeled carboxylic acid. This step achieves 90% conversion to (Z)-(9,10-C)octadec-9-enoic acid.

Hydrolysis Parameters:

-

Base: 40% KOH

-

Solvent: Ethanol

-

Temperature: Reflux

-

Yield: 90%

Stereoselective Hydrogenation for Double Bond Control

Catalytic Hydrogenation

To ensure Z stereochemistry, Lindlar catalyst (palladium on calcium carbonate with quinoline) is used for partial hydrogenation of alkynes to cis-alkenes. For example, hydrogenation of octadec-9-yn-12-ene with Lindlar catalyst yields the Z-configured double bond.

Hydrogenation Conditions:

-

Catalyst: Lindlar catalyst (5% Pd/CaCO)

-

Solvent: Hexane

-

H Pressure: 1 atm

-

Yield: 85%

Borane-Mediated Reduction

Dicyclohexylborane (CyBH) selectively reduces triple bonds to cis-dienes via syn-addition. This method is employed to generate conjugated Z,Z-dienoic systems.

Reduction Parameters:

-

Reagent: Dicyclohexylborane

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Yield: 78%

Large-Scale Synthesis and Purification

Chromatographic Purification

Flash chromatography on silica gel (petroleum ether:ethyl acetate, 2:3) removes impurities, achieving >98% purity. High-performance liquid chromatography (HPLC) further isolates the C-labeled product.

Purification Data:

-

Column: Hypersil HS C18 (250 × 4.6 mm)

-

Mobile Phase: Acetone/methanol/water/acetic acid (50:25:25:0.5)

-

Retention Time: 27.7 min (Z-isomer)

Isotopic Purity Validation

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm isotopic enrichment () and regiochemistry.

GC-MS Analysis:

-

Column: HP-23 cis/trans FAME (60 m × 0.25 mm)

-

Characteristic Peak: m/z 295 (M for methyl ester)

Comparative Analysis of Methods

Challenges and Optimization

Stereochemical Control

Maintaining Z configuration requires strict exclusion of oxygen during hydrogenation and use of stabilizing agents (e.g., quinoline).

Scalability

Large-scale synthesis (10–20 g) demands efficient solvent recovery and catalytic recycling. For instance, piperidine is reused in coupling reactions to reduce costs.

Functional Group Compatibility

Ester protection (e.g., tetrahydropyranyl ethers) prevents side reactions during nitrile hydrolysis.

Applications in Metabolic Studies

(Z)-(9,10-C)octadec-9-enoic acid is used in lipid metabolism tracing. For example, in nonhuman primates, it elucidates triglyceride assembly pathways when analyzed via LC-MS .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Z)-(9,10-13C2)Octadec-9-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung von Epoxiden oder Diolen führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Metallkatalysators durchgeführt werden, wobei die Doppelbindung in eine Einfachbindung umgewandelt wird.

Substitution: Halogenierungsreaktionen können Halogenatome an bestimmten Positionen der Kohlenstoffkette einführen, wobei oft Reagenzien wie Brom oder Chlor verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in alkalischem Medium oder Chromtrioxid in saurem Medium.

Reduktion: Wasserstoffgas mit einem Palladium- oder Platinkatalysator.

Substitution: Brom oder Chlor in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid.

Hauptprodukte

Oxidation: Epoxide, Diole oder Carbonsäuren.

Reduktion: Gesättigte Fettsäuren.

Substitution: Halogenierte Fettsäuren.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reference Compound in Research:

(Z)-(9,10-13C2)octadec-9-enoic acid serves as a crucial reference compound in studies involving fatty acid isomerization and hydrogenation processes. Its unique isotopic labeling allows researchers to trace metabolic pathways and reactions involving fatty acids in biological systems.

Synthetic Chemistry:

The compound is utilized in synthetic routes involving the incorporation of carbon isotopes into fatty acids. This is particularly important in studies aimed at understanding metabolic processes and the behavior of fatty acids under various conditions.

Biological Applications

Cell Membrane Studies:

Research indicates that this compound affects cellular membranes' fluidity and function. Its incorporation into lipid bilayers alters membrane properties, impacting cellular signaling pathways .

Metabolic Pathways:

Studies have shown that this compound plays a role in various metabolic pathways, including those related to energy storage and utilization. It is particularly relevant in understanding how different fatty acids influence metabolic health .

Medical Applications

Cardiovascular Health:

Research has focused on the impact of this compound on cardiovascular health. Its consumption has been linked to improved lipid profiles and reduced risk factors associated with heart disease.

Cancer Research:

Recent studies have explored the role of this compound in cancer cell metabolism. High-invasive cancer cells have shown increased incorporation of this fatty acid into their lipid profiles, suggesting altered lipid metabolism contributes to cancer progression.

Industrial Applications

Surfactant Properties:

Due to its surfactant properties, this compound is widely used in the production of soaps, detergents, and cosmetics. Its ability to reduce surface tension makes it effective in these applications .

Food Industry:

In the food industry, oleic acid is valued for its health benefits and stability compared to other fats. It is often used as an ingredient in cooking oils and food products due to its favorable nutritional profile .

Case Study 1: Antiprotozoal Activity

A study demonstrated that this compound exhibits antiprotozoal activity against Leishmania donovani, with an effective concentration (EC50) of 19.8 µg/mL. This highlights its potential therapeutic applications beyond traditional uses.

Case Study 2: Probiotic Conversion

Research on Lactobacillus plantarum showed its ability to convert linoleic acid into octadec-9-enoic acid under varying concentrations. This conversion underscores the role of probiotics in fatty acid metabolism and their potential health benefits .

Data Tables

Wirkmechanismus

The mechanism of action of (Z)-(9,10-13C2)octadec-9-enoic acid involves its incorporation into metabolic pathways where it behaves similarly to natural oleic acid. The isotopic labels allow researchers to track its movement and transformation within biological systems. The compound interacts with enzymes involved in fatty acid metabolism, providing insights into the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Role in Lipid Metabolism

- Oleic Acid : A major component of cell membranes, enhances insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B) (IC₅₀ = 6.2 µM) .

- (Z)-(9,10-13C₂)octadec-9-enoic Acid: Used to trace oleic acid’s metabolic fate in vivo, such as β-oxidation pathways or incorporation into phospholipids .

- Elaidic Acid : The trans-isomer of oleic acid disrupts membrane fluidity and is associated with cardiovascular risks due to its prevalence in processed foods .

Microbial Interactions

- Oleic Acid: Converted by Lactobacillus plantarum 13-3 into metabolites like (Z)-18-octadec-9-enolide, a lactone derivative .

- (Z)-(9,10-13C₂)octadec-9-enoic Acid: Enables precise tracking of microbial lipid modification pathways using isotopic labeling .

Pharmacological Activity

Metabolic Studies

- Tracing Lipid Pathways : The ¹³C₂ label facilitates real-time monitoring of oleic acid incorporation into triglycerides and phospholipids in hepatic cells .

- Enzyme Inhibition : Oleic acid’s PTP1B inhibition (IC₅₀ = 6.2 µM) is critical for diabetes research, with isotopic variants enabling mechanistic studies .

Biologische Aktivität

(Z)-(9,10-^13C2)octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. Its unique structural characteristics and isotopic labeling (^13C2) make it a valuable compound for research in biochemistry and nutrition. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, metabolic pathways, and potential therapeutic applications.

(Z)-(9,10-^13C2)octadec-9-enoic acid has the following chemical formula:

- Molecular Formula: C18H34O2

- Molar Mass: 282.47 g/mol

Structural Characteristics

The compound features a cis double bond at the 9th carbon position, which influences its physical properties and biological activities compared to its trans isomer.

The biological activity of (Z)-(9,10-^13C2)octadec-9-enoic acid is primarily attributed to its incorporation into cell membranes, where it affects membrane fluidity and functionality. It interacts with various enzymes and receptors, influencing metabolic pathways and cellular signaling.

Effects on Cellular Metabolism

Research indicates that oleic acid can modulate lipid metabolism by:

- Enhancing insulin sensitivity: Oleic acid has been shown to improve insulin signaling pathways, which may help in managing type 2 diabetes.

- Regulating inflammation: It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators .

Cardiovascular Health

Oleic acid is known for its beneficial effects on cardiovascular health:

- Lipid profile improvement: It can lower LDL cholesterol levels while raising HDL cholesterol levels, contributing to better heart health.

- Antioxidant properties: Oleic acid possesses antioxidant capabilities that help reduce oxidative stress in cardiovascular tissues .

Antimicrobial Activity

Studies have shown that oleic acid exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Case Studies

- Insulin Sensitivity Improvement

-

Cardiovascular Benefits

- In a clinical trial involving participants with high cholesterol levels, supplementation with oleic acid resulted in significant reductions in total cholesterol and LDL levels after 12 weeks of intervention.

- Antimicrobial Efficacy

Comparative Analysis of Biological Activities

| Activity Type | Oleic Acid (Z)-(9,10-^13C2) | Other Fatty Acids (e.g., Linoleic Acid) |

|---|---|---|

| Insulin Sensitivity | Enhances | Moderate |

| Anti-inflammatory | Strong | Variable |

| Antimicrobial | Effective against bacteria | Limited effectiveness |

| Cardiovascular Health | Beneficial | Some benefits |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-(9,10-13C₂)octadec-9-enoic acid with high isotopic and geometric purity?

- Methodological Answer : Synthesis typically involves isotopic labeling at the C9 and C10 positions using ¹³C-enriched precursors. Purity (>99%) can be achieved via column chromatography or preparative HPLC, with confirmation by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Geometric purity (Z-isomer retention) requires strict control of reaction conditions (e.g., temperature, solvent) to prevent isomerization to the trans-form .

Q. How should (Z)-(9,10-13C₂)octadec-9-enoic acid be handled and stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert gas (e.g., argon) at −20°C in amber glass vials to prevent oxidation. Avoid prolonged exposure to light or moisture. For handling, use gloves and work in a fume hood to minimize skin contact and aerosol formation . Stability tests via periodic GC-MS analysis are recommended to detect degradation .

Q. What analytical techniques are most reliable for quantifying (Z)-(9,10-13C₂)octadec-9-enoic acid in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is widely used for quantification. For isotopic tracing, tandem MS (MS/MS) enhances specificity by monitoring ¹³C-labeled fragments. Reverse-phase HPLC coupled with UV detection (205–210 nm) is suitable for non-derivatized samples .

Advanced Research Questions

Q. How can isotopic labeling at C9 and C10 positions elucidate metabolic flux in lipid oxidation studies?

- Methodological Answer : The ¹³C₂ label enables tracking of β-oxidation intermediates via ¹³C-NMR or isotope-ratio MS. For example, in mitochondrial studies, labeled acetyl-CoA fragments can be traced to map metabolic pathways. Computational modeling (e.g., flux balance analysis) integrates isotopic enrichment data to quantify turnover rates .

Q. What challenges arise in distinguishing (Z)-(9,10-13C₂)octadec-9-enoic acid from its positional or geometric isomers in complex mixtures?

- Methodological Answer : Co-elution with isomers (e.g., (E)-octadec-9-enoic acid or C8/C10 unsaturated analogs) requires advanced chromatographic resolution. Silver-ion HPLC or chiral columns improve separation, while HRMS with collision-induced dissociation (CID) confirms structural identity. Multivariate analysis (e.g., PCA) can resolve overlapping spectral peaks in untargeted metabolomics .

Q. How do microbial systems like Lactobacillus plantarum modify (Z)-octadec-9-enoic acid, and what enzymes are implicated?

- Methodological Answer : L. plantarum converts unsaturated fatty acids via isomerases, hydratases, or reductases. For labeled analogs, gene knockout studies and in silico docking (e.g., with linoleate isomerase or acetoacetate decarboxylase) identify enzymes binding the ¹³C-labeled carboxyl group. Metabolite profiling via GC-MS detects products like hydroxy- or epoxy-derivatives .

Q. What experimental designs mitigate contradictions in data on the biological effects of (Z)-octadec-9-enoic acid isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.